Methyl 5-iodo-1H-indole-2-carboxylate
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Overview
Description
Methyl 5-iodo-1H-indole-2-carboxylate is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by an indole core substituted with a methyl ester group at the 2-position and an iodine atom at the 5-position. The presence of these functional groups makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-iodo-1H-indole-2-carboxylate typically involves the iodination of Methyl 1H-indole-2-carboxylate. A common method includes the use of iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions. The reaction is usually carried out in a solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-iodo-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in cross-coupling reactions like Suzuki-Miyaura and Sonogashira couplings to form carbon-carbon bonds.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base like potassium carbonate.
Coupling: Palladium catalysts, bases like potassium phosphate, and solvents such as toluene or DMF.
Reduction: Lithium aluminum hydride in anhydrous ether or THF.
Major Products
Substitution: Derivatives with different functional groups replacing the iodine atom.
Coupling: Biaryl or alkyne derivatives.
Reduction: Methyl 5-iodo-1H-indole-2-methanol.
Scientific Research Applications
Methyl 5-iodo-1H-indole-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 5-iodo-1H-indole-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The iodine atom and ester group can influence its binding affinity and specificity towards molecular targets. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Methyl 1H-indole-2-carboxylate: Lacks the iodine substitution, making it less reactive in certain coupling reactions.
Ethyl 5-iodo-1H-indole-2-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester.
5-Bromo-1H-indole-2-carboxylate: Contains a bromine atom instead of iodine, affecting its reactivity and applications.
Uniqueness
Methyl 5-iodo-1H-indole-2-carboxylate is unique due to the presence of the iodine atom, which enhances its reactivity in substitution and coupling reactions
Properties
IUPAC Name |
methyl 5-iodo-1H-indole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8INO2/c1-14-10(13)9-5-6-4-7(11)2-3-8(6)12-9/h2-5,12H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIUIDGGCFASYDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)C=CC(=C2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8INO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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